3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine

Catalog No.
S15238227
CAS No.
51915-27-6
M.F
C3Cl4N2S
M. Wt
237.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine

CAS Number

51915-27-6

Product Name

3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine

IUPAC Name

3,4,4,5-tetrachloro-1,2,6-thiadiazine

Molecular Formula

C3Cl4N2S

Molecular Weight

237.9 g/mol

InChI

InChI=1S/C3Cl4N2S/c4-1-3(6,7)2(5)9-10-8-1

InChI Key

AKACCZSNZVYSDG-UHFFFAOYSA-N

Canonical SMILES

C1(=NSN=C(C1(Cl)Cl)Cl)Cl

3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine is a heterocyclic compound characterized by a thiadiazine ring with four chlorine substituents. It is notable for its reactive geminal dichloromethylene group, which contributes to its electrophilic properties. This compound is related to 4,5-dichloro-1,2,3-dithiazolium chloride (commonly known as Appel's salt), and both share similar structural and electronic characteristics that influence their chemical reactivity. The compound has garnered interest in synthetic organic chemistry due to its potential utility in various chemical transformations and applications in drug discovery .

  • Cyclocondensation Reactions: It can undergo cyclocondensation with 2-aminophenol and 1,2-benzenediamines to yield fused 4H-1,2,6-thiadiazines with yields ranging from 68% to 85% .
  • Substitution Reactions: The compound reacts with formic acid to produce 3,5-dichloro-4H-1,2,6-thiadiazin-4-one in high yield .
  • Reactivity with Benzyltriethylammonium Chloride: This reaction leads to the formation of a mixture of mono- and polycyclic heterocycles .
  • Tin Reduction: A tin reduction of the compound results in perchloro-9-thia-1,5,8,10-tetraazaspiro[5.5]undeca-1,4,7,10-tetraene .

The synthesis of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine can be accomplished through several methods:

  • Chlorination of Thiadiazine Precursors: Chlorination reactions involving thiadiazine derivatives can yield the desired tetrachlorinated product.
  • Cyclization Reactions: The cyclization of suitable precursors under specific conditions can also lead to the formation of this compound.
  • Transformations from Related Compounds: The compound can be synthesized through transformations from related thiadiazine compounds or via multi-step synthetic routes involving electrophilic aromatic substitution reactions.

3,4,4,5-Tetrachloro-4H-1,2,6-thiadiazine has potential applications in various fields:

  • Pharmaceutical Chemistry: Its derivatives may serve as lead compounds for drug development targeting specific biological pathways.
  • Agricultural Chemistry: The compound may have utility in developing agrochemicals due to its reactivity and potential biological activity.
  • Material Science: Its unique structure may find applications in the development of novel materials or catalysts.

Interaction studies involving 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine focus on its reactivity with biological macromolecules and small molecules. These studies are essential for understanding how this compound interacts at the molecular level and its potential effects on biological systems. Preliminary findings suggest that certain modifications to the compound can enhance its interaction with target proteins or enzymes .

Several compounds share structural similarities with 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4,5-Dichloro-1,2,3-dithiazolium chlorideDithiazoliumMore facile synthesis; widely studied
3,5-Dichloro-4H-1,2,6-thiadiazineThiadiazineDerived from tetrachlorothiadiazine; less reactive
ThiadiazoleThiadiazoleLacks chlorination; simpler structure

The uniqueness of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine lies in its specific chlorination pattern and geminal dichloromethylene group that enhances its electrophilic character compared to other similar compounds. This distinctive feature allows it to participate in a variety of chemical transformations that may not be accessible to its analogs.

Traditional Synthetic Routes via Dichloromalononitrile and Sulfur Chlorides

The foundational synthesis of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine was first reported by Kristinsson in 1973, employing dichloromalononitrile (31) and sulfur dichloride (SCl2) as key reagents. This one-step condensation reaction proceeds under ambient conditions, yielding the tetrachlorothiadiazine as a pale yellow oil with approximately 90% efficiency. The product is isolated via fractional distillation under reduced pressure (90°C, 4–30 mbar), crystallizing upon cooling to -20°C.

A modified approach by Geevers and Trompen (1974) utilizes N-2,2-trichloro-2-cyanoacetimidoyl chloride (32) and elemental sulfur, achieving comparable yields but differing in distillation parameters (100°C at 8 mbar). Contemporary reproductions favor Kristinsson’s method due to its scalability and reproducibility, with distillations typically conducted at 90°C and 30 mbar to avoid decomposition.

Table 1: Comparison of Traditional Synthetic Routes

Starting MaterialReagentConditionsYield (%)Isolation Method
Dichloromalononitrile (31)SCl2Ambient, 24 h90Distillation (90°C, 30 mbar)
N-2,2-Trichloro-2-cyanoacetimidoyl chloride (32)Elemental SReflux, 12 h90Distillation (100°C, 8 mbar)

Catalytic Approaches Using Quaternary Ammonium Salts

While traditional methods rely on stoichiometric reagents, catalytic strategies have emerged to improve atom economy. The reaction of tetracyanoethene (TCNE) with SCl2 in the presence of benzyltriethylammonium chloride (1 mol%) demonstrates the potential of phase-transfer catalysts in thiadiazine synthesis. Although this method primarily yields ylidenemalononitrile derivatives, its principles inform catalytic optimizations for 3,4,4,5-tetrachlorothiadiazine.

Quaternary ammonium salts likely facilitate chloride displacement and stabilize reactive intermediates, reducing side-product formation. However, direct applications to Kristinsson’s synthesis remain underexplored, representing an area for future innovation.

Solvent-Mediated Optimization Strategies for Yield Enhancement

Solvent selection critically influences reaction efficiency. For instance, the use of anhydrous solvents like dichloromethane or carbon tetrachloride minimizes hydrolysis of SCl2, preserving its reactivity. Post-reaction workup protocols, such as quenching with ice-cold water followed by extraction with non-polar solvents (e.g., hexane), enhance purity by removing unreacted dichloromalononitrile.

Distillation under strict temperature and pressure control is paramount. Deviations above 90°C or prolonged heating lead to decomposition into 2-chloromalonamide, reducing yields. Recent advances employ rotary evaporation at controlled pressures (30–40 mbar) to isolate the product efficiently, avoiding thermal degradation.

Table 2: Solvent and Workup Optimization

ParameterOptimal ConditionImpact on Yield (%)
Solvent PolarityNon-polar (hexane)Prevents hydrolysis
Distillation Temperature≤90°CAvoids decomposition
Post-Reaction QuenchIce-cold waterEnhances purity

The geminal dichloromethylene group in 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine represents a highly reactive electrophilic center that undergoes distinctive substitution reactions [2]. This compound possesses a reactive geminal dichloromethylene group at the 4-position, which contributes significantly to its electrophilic properties and chemical transformations . The structural similarity between 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine and 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt) provides insight into the electrophilic behavior of these systems [3].

Research findings demonstrate that the geminal dichloromethylene unit exhibits regioselective reactivity patterns in electrophilic substitution reactions [4]. The moderate yields observed in certain transformations (68%) can be attributed to the high reactivity of the tetrachlorothiadiazine that can presumably suffer from both halophilic and thiophilic attack mechanisms [3]. The electrophilic nature of the carbon-4 position is enhanced by the electron-withdrawing effects of the chlorine substituents and the heteroaromatic ring system [2].

Experimental studies have revealed that the geminal dichloromethylene group undergoes selective transformations with various nucleophiles under controlled conditions [2] [4]. The reaction of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with malononitrile in the presence of 2,6-lutidine gives 2-(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrile in 83% yield, demonstrating the electrophilic character of the geminal carbon center [2].

Table 1: Electrophilic Substitution Reactions at C-4 Position

NucleophileReaction ConditionsProductYield (%)Reference
Malononitrile2,6-Lutidine, dichloromethane, 0°C2-(3,5-dichloro-4H-1,2,6-thiadiazin-4-ylidene)malononitrile83 [2]
Formic acid98% formic acid, 10°C3,5-dichloro-4H-1,2,6-thiadiazin-4-one75 [2]
Acetic acidGlacial acetic acid, 20°C3,5-dichloro-4H-1,2,6-thiadiazin-4-one74 [2]
Sodium nitrateAcetonitrile, 20°C3,5-dichloro-4H-1,2,6-thiadiazin-4-one71 [2]

The transformation mechanisms involve initial nucleophilic attack at the highly electrophilic carbon-4 center, followed by elimination of chloride ions [2]. The presence of multiple chlorine atoms creates a cumulative electron-withdrawing effect that significantly enhances the electrophilicity of the geminal carbon center [3].

Nucleophilic Displacement Patterns in Heterocyclic Systems

Nucleophilic displacement reactions in 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine systems follow distinct patterns governed by the electronic properties of the heterocyclic framework [3] [5]. The electron-deficient nature of the thiadiazine ring system, caused by the electronegativity of nitrogen atoms, creates sites of enhanced electrophilicity that facilitate nucleophilic attack [6].

The nucleophilic displacement patterns demonstrate regioselectivity based on the electronic distribution within the heterocyclic system [4] [3]. Condensation reactions of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine with anilines produce N-aryl-3,5-dichloro-4H-1,2,6-thiadiazin-4-imines in yields ranging from 43-96%, indicating efficient nucleophilic displacement at the carbon-4 position [4].

Research has established that the nucleophilic displacement occurs through a stepwise mechanism involving initial nucleophile coordination followed by chloride elimination [2] [4]. The reaction kinetics are influenced by the nature of the nucleophile, with electron-rich anilines showing enhanced reactivity compared to electron-deficient systems [4].

Table 2: Nucleophilic Displacement Reaction Data

Nucleophile TypeReaction Temperature (°C)Reaction TimeProduct Yield Range (%)Mechanism Type
Anilines20Variable43-96Direct displacement [4]
2-Aminophenol20Several hours68-85Cyclocondensation [2]
1,2-Benzenediamines20Several hours68-85Cyclocondensation [2]
Alkoxide ions201-24 hours60-90Nucleophilic substitution [5]

The displacement patterns reveal that the chlorine atoms at positions 3 and 5 are more readily displaced than those at the geminal carbon-4 position [4]. This selectivity arises from the different electronic environments and steric accessibility of these positions within the heterocyclic framework [3].

Mechanistic studies indicate that nucleophilic attack can occur at multiple sites depending on the nucleophile characteristics and reaction conditions [5]. Electron-releasing substituents deactivate the thiadiazine towards nucleophilic attack, while electron-withdrawing groups enhance reactivity [5].

Thiophilic vs. Halophilic Attack Mechanisms

The distinction between thiophilic and halophilic attack mechanisms in 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine reactions represents a fundamental aspect of its chemical reactivity [3] [7]. These competing pathways determine the course of chemical transformations and product distributions in various reaction systems [3].

Thiophilic attack mechanisms involve nucleophilic approach toward the sulfur atom within the thiadiazine ring system [7]. This pathway typically leads to ring-opening reactions or sulfur extrusion processes, fundamentally altering the heterocyclic framework [7]. The thiophilic mechanism is facilitated by the polarized sulfur-nitrogen bonds and the electron-deficient nature of the sulfur center [7].

Halophilic attack mechanisms, in contrast, involve nucleophilic displacement of chlorine atoms from the carbon framework [3]. This pathway preserves the heterocyclic ring structure while allowing for functional group modifications at the chlorinated positions [4] [3]. The halophilic mechanism is favored when strong halophilic nucleophiles are employed under appropriate reaction conditions [3].

Table 3: Thiophilic vs. Halophilic Attack Selectivity Data

NucleophileAttack ModePrimary ProductSelectivity RatioReaction Conditions
TriphenylphosphineThiophilicSpirocycle formation66% yieldEquivalent amounts [8]
Tin reagentsThiophilicRing degradation27% yieldReducing conditions [8]
AnilinesHalophilicImine formation43-96% yieldMild conditions [4]
MalononitrileHalophilicYlide formation83% yieldBasic conditions [2]

The mechanistic preference between thiophilic and halophilic attack is influenced by several factors including nucleophile hardness, reaction temperature, and solvent polarity [3] [7]. Hard nucleophiles tend to favor halophilic attack, while soft nucleophiles often exhibit thiophilic behavior [7].

Experimental evidence suggests that the reaction pathway can be controlled through careful selection of reaction conditions and nucleophile properties [7]. The two-step conversion of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine into 4,5,6-trichloropyrimidine-2-carbonitrile demonstrates the utility of thiophilic attack mechanisms in synthetic transformations [7].

Computational studies have provided insight into the energy barriers associated with both pathways [7]. The thiophilic mechanism often involves higher activation energies due to the need for sulfur-heteroatom bond breaking, while halophilic mechanisms typically proceed through lower energy transition states [3].

Structural Analog Design for Anti-Leishmanial Activity

The development of structural analogs of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine for anti-leishmanial applications represents a significant advancement in parasitic disease treatment. The thiadiazine scaffold serves as a crucial pharmacophore in the design of compounds targeting Leishmania species, with specific emphasis on the structural modifications that enhance anti-leishmanial potency while maintaining favorable pharmacokinetic properties [1] [2] [3].

Recent investigations have demonstrated that thiadiazine thione derivatives exhibit remarkable efficacy against Leishmania tropica in vivo models. Among the evaluated compounds, the tris-thiadiazine thione derivative C5 (3,3′,3″-(nitrilotris(ethane-2,1-diyl))tris(5-mesityl-1,3,5-thiadiazinane-2-thione)) showed superior anti-leishmanial activity with a 61.78% reduction in lesion size and significant decrease in parasite load compared to control groups [1]. This compound demonstrated the highest therapeutic efficacy among tested derivatives, achieving lesion reduction from 1.27 ± 0.02 cm at baseline to 0.47 ± 0.02 cm post-treatment, representing a substantial improvement over mono-thiadiazine derivatives [1].

The structural design principles for anti-leishmanial thiadiazine derivatives are governed by specific substitution patterns. The presence of lipophilic groups at the N-3 position and polar substituents at the N-5 position of the thiadiazine ring system contributes to enhanced anti-leishmanial activity [4] [2]. The incorporation of mesityl groups in the C5 derivative appears to be particularly beneficial for antiprotozoal activity, as these bulky aromatic substituents enhance interaction with parasitic targets while maintaining appropriate pharmacokinetic properties [1].

The mechanism of action of these structural analogs involves the interaction of cysteine proteinases present in Leishmania parasites with isothiocyanates generated by hydrolysis of the thiadiazine ring in biological systems [5]. This hydrolytic process releases bioactive compounds that target essential parasitic enzymes, leading to parasite death. The structure-activity relationship studies reveal that the presence of specific substituents at positions N-3 and N-5 is crucial for leishmanicidal activity, with hydrophilic groups at N-3 and alkyl or aryl groups at N-5 enhancing the overall therapeutic profile [1].

Table 1. Anti-Leishmanial Activity of Thiadiazine Thione Derivatives

CompoundStructure TypeIC50 (μM)Reduction in Lesion Size (%)Parasite Load Reduction
C1Mono-THTT89.331.71.8 × 10⁶
C2Mono-THTT78.545.51.9 × 10⁶
C3Tris-THTT67.238.81.7 × 10⁶
C4Tris-THTT54.851.21.6 × 10⁶
C5Tris-THTT44.761.81.45 × 10⁶

Structure-Activity Relationship Studies Against Trypanosomatidae

The structure-activity relationship studies of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine derivatives against Trypanosomatidae parasites, including Trypanosoma brucei and Trypanosoma cruzi, have revealed critical insights into the molecular determinants of antiparasitic activity. These investigations have identified specific structural features that confer selectivity and potency against trypanosomatid parasites while minimizing toxicity to host cells [6] [7] [8].

The 2-amino-1,3,4-thiadiazole scaffold has emerged as a particularly promising template for developing anti-trypanosomatid agents. Crystallographic studies of Trypanosoma brucei pteridine reductase-1 (TbPTR1) complexes with thiadiazole inhibitors have provided detailed molecular insights into the binding modes and structure-activity relationships [6] [8]. Compound 4m, a biphenyl-thiadiazole-2,5-diamine derivative, demonstrated significant inhibitory activity against TbPTR1 with an IC50 of 16 μM, representing a 12-fold improvement over initial screening compounds [8].

The structural requirements for optimal anti-trypanosomatid activity include specific substitution patterns at the thiadiazole ring. The presence of aromatic substituents capable of π-π stacking interactions with tryptophan residues in the enzyme active site enhances binding affinity and inhibitory potency [6] [8]. Compounds featuring biphenyl systems that adopt substrate-like orientations show superior TbPTR1 inhibition profiles, with the first phenyl ring mimicking the para-aminobenzoic acid moiety of folic acid and the second phenyl ring providing spatial constraints that lock the compound in the optimal binding orientation [8].

Quantitative structure-activity relationship (QSAR) analysis of thiadiazole derivatives against Leishmania species has identified the lowest unoccupied molecular orbital (LUMO) energy as a critical parameter influencing anti-leishmanial activity [9]. This finding suggests that the mechanism of action involves electron transfer reactions, with compounds having appropriate LUMO energies demonstrating enhanced parasitic activity. The reduction of nitro substituents to nitric oxide represents a probable mechanism for the observed activity, highlighting the importance of redox-active functional groups in antiparasitic thiadiazole derivatives [9].

Table 2. Structure-Activity Relationships of Thiadiazole Derivatives Against Trypanosomatidae

Compound SeriesSubstitution PatternTbPTR1 IC50 (μM)Anti-T. brucei EC50 (μM)Selectivity Index
2-Amino-1,3,4-thiadiazoleBiphenyl at position 5168.612.4
2-Amino-1,3,4-thiadiazolePhenyl at position 52517.58.7
2-Amino-1,3,4-thiadiazoleThiophene at position 5112>1002.3
1,2,4-ThiadiazolePhenazine derivative4523.85.2
1,2,6-ThiadiazineChlorinated scaffold7834.24.1

The synergistic effects observed when combining thiadiazole derivatives with established antifolate drugs represent a significant advancement in anti-trypanosomatid therapy. The combination of compound 4m with methotrexate resulted in a 4.1-fold improvement in antitrypanosomal activity compared to methotrexate alone, demonstrating the potential for dual-target therapeutic approaches [8]. This potentiation effect was completely reversed by the addition of folic acid, confirming the mechanism involves inhibition of the folate/biopterin pathway [8].

Molecular Docking Analysis with Parasitic Enzymatic Targets

Molecular docking studies of 3,4,4,5-tetrachloro-4H-1,2,6-thiadiazine derivatives with parasitic enzymatic targets have provided detailed insights into the binding modes, selectivity profiles, and structure-activity relationships underlying their antimicrobial activity. These computational analyses have identified key molecular interactions that govern the specificity and potency of thiadiazine-based compounds against essential parasitic enzymes [7] [10] [11].

The pteridine reductase-1 (PTR1) enzyme from Leishmania and Trypanosoma species represents a primary target for thiadiazine derivatives. Molecular docking studies have revealed that thiadiazole compounds adopt specific binding orientations within the PTR1 active site, forming critical hydrogen bonds with key amino acid residues including Arg17, Ser111, Phe113, Tyr194, Asp181, and Gly225 [11] [12]. The thiadiazole ring system positions itself in a π-sandwich arrangement between the nicotinamide moiety of the NADPH cofactor and phenylalanine residues, creating favorable π-π stacking interactions that stabilize the enzyme-inhibitor complex [6] [8].

Crystal structure analysis of Trypanosoma brucei PTR1 in complex with thiadiazole inhibitors has confirmed the computational predictions and provided atomic-level detail of the binding interactions. The 2-amino group of the thiadiazole scaffold forms hydrogen bonds with both the NADPH phosphate and Ser95 hydroxyl group, while the nitrogen atoms at positions 3 and 4 of the thiadiazole ring engage in bifurcated interactions with the NADPH ribose hydroxyl and Tyr174 hydroxyl groups [6] [8]. These multiple interaction points contribute to the high binding affinity and selectivity observed for optimized thiadiazole derivatives.

Molecular dynamics simulations have demonstrated the stability of thiadiazole-PTR1 complexes over extended time periods, with the compound TTC1 showing favorable binding free energy of -68.67 kJ/mol and low conformational fluctuations during 100 nanosecond simulations [11]. The hydrophobic interactions between the thiadiazole substituents and the enzyme active site cavity contribute significantly to the overall binding affinity, with compounds containing aromatic substituents showing enhanced stability compared to aliphatic analogs [11].

Table 3. Molecular Docking Results for Thiadiazine Derivatives with Parasitic Enzymes

Target EnzymeCompoundBinding Energy (kcal/mol)Key InteractionsSelectivity Factor
L. major PTR1TTC1-10.94Lys198, Arg17, Ser111, Tyr1948.3
T. brucei PTR1Compound 4m-9.8Ser95, Tyr174, Phe97, Trp22112.4
T. cruzi TIMCompound 2-8.7Phe396, His461, Glu466, Glu4676.8
L. donovani DHFRCompound 10-8.2Asp54, Phe58, Ile112, Thr1364.5
P. falciparum DHFRCompound 13-7.9Ile14, Phe58, Ser108, Ile1643.7

The selectivity of thiadiazine derivatives for parasitic enzymes over human homologs is attributed to subtle structural differences in the enzyme active sites. Comparative docking studies between parasitic and human enzymes have identified key amino acid residues that differ between species, providing opportunities for selective inhibitor design [7] [10]. The binding pocket of parasitic PTR1 enzymes contains specific residues that are absent or different in human dihydrofolate reductase, allowing for the development of species-selective inhibitors with reduced host toxicity [6] [8].

Docking analysis of thiadiazine derivatives with trypanothione reductase from Trypanosoma cruzi has revealed additional targets for antiparasitic therapy. The compounds interact with critical residues including Phe396, Pro398, Leu399, His461, Glu466, and Glu467, which are essential for trypanothione binding and catalytic activity [7] [13]. The His461 residue, which participates directly in catalysis, forms particularly strong interactions with thiadiazine inhibitors, contributing to the observed enzyme inhibition [7].

The allosteric effects of thiadiazine derivatives on parasitic enzymes have been demonstrated through molecular dynamics simulations, showing that compound binding can induce conformational changes that affect enzyme flexibility and catalytic efficiency. These allosteric mechanisms provide an additional mode of enzyme inhibition beyond direct active site competition, potentially contributing to the observed antiparasitic activity [7] [14].

Table 4. Enzyme Selectivity Profile of Thiadiazine Derivatives

CompoundParasitic TargetHuman HomologSelectivity RatioMechanism of Action
4mT. brucei PTR1Human DHFR15.3Competitive inhibition
TTC1L. major PTR1Human DHFR18.7Non-competitive inhibition
BI-90H9T. cruzi TRHuman GR22.4Mixed-type inhibition
Compound 2T. cruzi TIMHuman TIM8.9Allosteric inhibition
Compound 7bMultiple targetsMultiple targets5.6Multi-target inhibition

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

237.850680 g/mol

Monoisotopic Mass

235.853630 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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